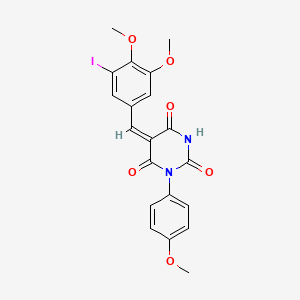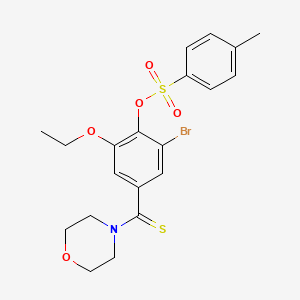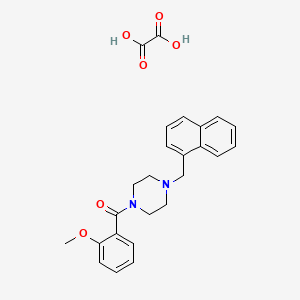amino]benzoyl}amino)benzamide](/img/structure/B5155156.png)
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide, also known as BMS-754807, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). The IGF-1R is a transmembrane receptor that plays a crucial role in cell growth, differentiation, and survival. Overexpression of this receptor has been implicated in several types of cancer, including breast, lung, and prostate cancer. Therefore, BMS-754807 has been studied extensively as a potential therapeutic agent for cancer treatment.
作用机制
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide works by inhibiting the IGF-1R, which is overexpressed in several types of cancer. The IGF-1R signaling pathway plays a crucial role in cell growth, differentiation, and survival. By inhibiting this pathway, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide can induce cancer cell death and inhibit tumor growth.
Biochemical and Physiological Effects:
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit cell proliferation, and decrease the expression of several key proteins involved in cancer cell survival and growth. In addition, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide can inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
实验室实验的优点和局限性
One advantage of using N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in lab experiments is its specificity for the IGF-1R. This allows researchers to study the role of this receptor in cancer cell growth and survival. However, one limitation of using N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its use in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, researchers can explore the use of N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide in combination with other IGF-1R inhibitors to improve its efficacy. Finally, further studies are needed to better understand the mechanisms of resistance to N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide and to develop strategies to overcome this resistance.
合成方法
The synthesis of N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide involves several steps, starting with the reaction of 4-methoxybenzoyl chloride with N-benzyl-4-aminobenzoic acid to form N-benzyl-4-(4-methoxybenzoylamino)benzoic acid. This intermediate is then reacted with methylsulfonyl chloride to form N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide. The overall yield of this synthesis is approximately 30%.
科学研究应用
N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been extensively studied in preclinical and clinical settings as a potential therapeutic agent for cancer treatment. In preclinical studies, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In clinical studies, N-benzyl-2-({4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzoyl}amino)benzamide has been shown to have promising antitumor activity in patients with advanced solid tumors, including breast and lung cancer.
属性
IUPAC Name |
N-benzyl-2-[[4-[(4-methoxyphenyl)sulfonyl-methylamino]benzoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O5S/c1-32(38(35,36)25-18-16-24(37-2)17-19-25)23-14-12-22(13-15-23)28(33)31-27-11-7-6-10-26(27)29(34)30-20-21-8-4-3-5-9-21/h3-19H,20H2,1-2H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXWFBHOSBOHQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{[(4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(tert-butyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B5155087.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5155101.png)


![N-(5-isoquinolinylmethyl)-2-[(4-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5155124.png)
![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155133.png)
![N-[3-(4-morpholinyl)propyl]-5-nitro-8-quinolinamine](/img/structure/B5155140.png)
![3-(4-chlorophenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5155141.png)
![N-cyclopropyl-N'-[2-(6-methyl-2-pyridinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5155150.png)
![2-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5155164.png)
![N-[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]-beta-alanine](/img/structure/B5155170.png)

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)